Enpp-1-IN-12 -

Enpp-1-IN-12

Catalog Number: EVT-10962252
CAS Number:
Molecular Formula: C16H18N6O3S
Molecular Weight: 374.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to ectonucleotide pyrophosphatase/phosphodiesterase 1 as a Therapeutic Target

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) represents a critical molecular target in cancer therapy due to its dual role in regulating extracellular nucleotide metabolism and suppressing antitumor immunity. This type II transmembrane glycoprotein, encoded by a gene located at chromosome 6q23.2, functions as the dominant ectoenzyme controlling the hydrolysis of purine nucleotides within the tumor microenvironment [1] [2]. Structurally, ectonucleotide pyrophosphatase/phosphodiesterase 1 features two somatomedin B-like domains, a phosphodiesterase domain, a catalytic domain, and a nuclease-like domain at its carboxyl terminus, enabling its diverse catalytic functions [2] [7]. Its enzymatic activities position ectonucleotide pyrophosphatase/phosphodiesterase 1 at the nexus of two crucial immunomodulatory pathways: purinergic signaling and the cyclic guanosine monophosphate–adenosine monophosphate synthase-stimulator of interferon genes (cGAS-STING) pathway, making its inhibition a promising strategy for overcoming tumor immune evasion [1] [6].

Role of ectonucleotide pyrophosphatase/phosphodiesterase 1 in Pathophysiological Signaling

Regulation of Purinergic Signaling and Extracellular Nucleotide Homeostasis

Ectonucleotide pyrophosphatase/phosphodiesterase 1 serves as a master regulator of extracellular nucleotide metabolism through its hydrolysis of adenosine triphosphate (ATP) and other purine nucleotides. This hydrolysis generates two key products: inorganic pyrophosphate (PPi) and adenosine monophosphate (AMP), which is subsequently converted to immunosuppressive adenosine via the coordinated action of cluster of differentiation 73 (CD73) ectonucleotidase [1] [3]. The catalytic mechanism involves a two-step process where ectonucleotide pyrophosphatase/phosphodiesterase 1 first cleaves ATP to form AMP and PPi, then further processes AMP to adenosine in the extracellular space [3] [7]. This enzymatic cascade profoundly impacts purinergic receptor signaling:

  • Immunosuppressive Adenosine Production: Extracellular adenosine accumulation activates adenosine receptors (particularly A2A and A2B) on immune cells, triggering signaling cascades that suppress T cell activation, natural killer cell cytotoxicity, and dendritic cell maturation while promoting regulatory T cell function and myeloid-derived suppressor cell expansion [3] [6].
  • Pyrophosphate-Mediated Mineralization: While relevant in calcification disorders, PPi production contributes to pathological calcification in tumor stroma, potentially altering tissue mechanical properties to facilitate invasion [7] [9].
  • ATP Depletion: Hydrolysis of immunostimulatory extracellular ATP eliminates a crucial "danger signal" that would otherwise activate pro-inflammatory responses through P2 purinergic receptors [1] [3].

Table 1: Catalytic Functions of ectonucleotide pyrophosphatase/phosphodiesterase 1 in Purinergic Signaling

SubstratePrimary ProductsDownstream Immune Effect
Adenosine triphosphateAdenosine monophosphate + PyrophosphateReduced immunostimulatory P2 receptor activation
Adenosine monophosphateAdenosine + PhosphateImmunosuppressive adenosine receptor signaling
Nicotinamide adenine dinucleotideAdenosine monophosphate + Nicotinamide ribosideEnhanced adenosine-mediated immunosuppression

Modulation of cGAS-STING-Interferon Pathway via Cyclic Guanosine Monophosphate–Adenosine Monophosphate Hydrolysis

Beyond purinergic regulation, ectonucleotide pyrophosphatase/phosphodiesterase 1 functions as the dominant hydrolase of the immunotransmitter 2',3'-cyclic guanosine monophosphate–adenosine monophosphate (cyclic guanosine monophosphate–adenosine monophosphate) [4] [6]. Cyclic guanosine monophosphate–adenosine monophosphate is produced intracellularly by cyclic guanosine monophosphate–adenosine monophosphate synthase upon detection of cytosolic DNA, a hallmark of genomic instability in cancer cells [6] [9]. Following its export from cancer cells, cyclic guanosine monophosphate–adenosine monophosphate normally activates STING in antigen-presenting cells, triggering interferon-β production and downstream antitumor immunity [4] [8]. ectonucleotide pyrophosphatase/phosphodiesterase 1 hydrolyzes extracellular cyclic guanosine monophosphate–adenosine monophosphate into linear 5'-adenosine monophosphate, effectively terminating this immunostimulatory signal before it reaches neighboring immune cells [4] [9]. This hydrolysis creates a dual immunosuppressive effect: (1) it prevents cyclic guanosine monophosphate–adenosine monophosphate-mediated STING activation in dendritic cells and macrophages, thereby inhibiting type I interferon production and subsequent T cell priming; and (2) it generates additional substrate for the adenosinergic pathway via the adenosine monophosphate produced [6] [8]. Single-cell RNA sequencing analyses demonstrate that tumors with high ectonucleotide pyrophosphatase/phosphodiesterase 1 expression exhibit significant reductions in STING pathway activation markers (e.g., CXCL10, interferon-stimulated gene scores) in intratumoral dendritic cells [4] [8].

Involvement in Tumor Microenvironment Immunosuppression

The combined effects of ectonucleotide pyrophosphatase/phosphodiesterase 1 on purinergic and cyclic guanosine monophosphate–adenosine monophosphate-STING pathways create a profoundly immunosuppressive tumor microenvironment characterized by:

  • Reduced Immune Cell Infiltration: High ectonucleotide pyrophosphatase/phosphodiesterase 1 expression correlates with decreased tumor infiltration by CD8+ T cells, conventional dendritic cells type 1, and natural killer cells [4] [8].
  • Altered Macrophage Polarization: ectonucleotide pyrophosphatase/phosphodiesterase 1-overexpressing tumors demonstrate increased M2-like (pro-tumor) tumor-associated macrophages and decreased M1-like (antitumor) phenotypes, as evidenced by elevated arginase 1 expression [4].
  • Impaired Dendritic Cell Function: Spatial transcriptomic analyses reveal mutual exclusivity between ectonucleotide pyrophosphatase/phosphodiesterase 1-enriched tumor regions and zones containing activated dendritic cells, indicating regional immunosuppression [8].
  • Enhanced Cancer Stemness: In lung cancer models, ectonucleotide pyrophosphatase/phosphodiesterase 1 upregulation induces epithelial-mesenchymal transition and cancer stem cell features, increasing metastatic potential [2].

These microenvironmental alterations collectively establish ectonucleotide pyrophosphatase/phosphodiesterase 1 as a key orchestrator of the immunologically "cold" tumor phenotype characterized by T cell exclusion and resistance to immune checkpoint blockade therapies [6] [8].

Rationale for ectonucleotide pyrophosphatase/phosphodiesterase 1 Inhibition in Oncology

Correlation Between ectonucleotide pyrophosphatase/phosphodiesterase 1 Overexpression and Cancer Aggressiveness

Clinical evidence consistently demonstrates that ectonucleotide pyrophosphatase/phosphodiesterase 1 overexpression correlates with advanced disease stage, metastatic progression, and poor survival outcomes across diverse malignancies. In the Molecular Taxonomy of Breast Cancer International Consortium dataset, breast cancer patients with elevated ectonucleotide pyrophosphatase/phosphodiesterase 1 messenger RNA expression exhibit significantly worse disease-free survival rates compared to those with low expression, independent of disease stage [4]. Similar findings are observed in multiple other cancers:

  • Lung Cancer: ectonucleotide pyrophosphatase/phosphodiesterase 1 overexpression drives epithelial-mesenchymal transition and cancer stem cell features, correlating with increased tumor burden and size [2].
  • Ovarian Carcinoma: Elevated ectonucleotide pyrophosphatase/phosphodiesterase 1 expression associates with advanced International Federation of Gynecology and Obstetrics stage, higher tumor differentiation grade, and reduced chemotherapy sensitivity [2].
  • Glioblastoma: Increased ectonucleotide pyrophosphatase/phosphodiesterase 1 levels correlate with World Health Organization tumor grade and promote proliferation via E2F transcription factor 1 dysregulation [2].
  • Gallbladder and Liver Cancers: High ectonucleotide pyrophosphatase/phosphodiesterase 1 expression predicts poor prognosis and reduced survival [2].

Mechanistically, this aggressiveness stems from ectonucleotide pyrophosphatase/phosphodiesterase 1's dual role in promoting metastasis through both immunoevasion and direct effects on cancer cell motility. Research from the Bakhoum laboratory reveals that ectonucleotide pyrophosphatase/phosphodiesterase 1 enables cancer cells to survive chromosomal instability-induced inflammation by degrading extracellular cyclic guanosine monophosphate–adenosine monophosphate while simultaneously enhancing migratory capacity [9].

ectonucleotide pyrophosphatase/phosphodiesterase 1 as a Mediator of "Cold" to "Hot" Tumor Microenvironment Conversion

Therapeutically targeting ectonucleotide pyrophosphatase/phosphodiesterase 1 offers a compelling strategy for converting immunologically "cold" tumors into "hot," immune-responsive microenvironments. Preclinical evidence demonstrates that genetic or pharmacological ectonucleotide pyrophosphatase/phosphodiesterase 1 inhibition reverses its immunosuppressive effects through two complementary mechanisms:

  • Cyclic Guanosine Monophosphate–Adenosine Monophosphate Stabilization: Selective ectonucleotide pyrophosphatase/phosphodiesterase 1 inhibition preserves extracellular cyclic guanosine monophosphate–adenosine monophosphate, enabling paracrine STING activation in antigen-presenting cells. This triggers interferon-β production, dendritic cell maturation, and subsequent priming of tumor-specific CD8+ T cells [4] [8].
  • Adenosine Reduction: By limiting adenosine monophosphate production, ectonucleotide pyrophosphatase/phosphodiesterase 1 inhibition decreases tumor microenvironment adenosine accumulation, thereby relieving adenosine receptor-mediated immunosuppression of T cells and natural killer cells [6] [9].

The immunomodulatory impact of ectonucleotide pyrophosphatase/phosphodiesterase 1 inhibition is evident across multiple cancer models. In murine triple-negative breast cancer, ectonucleotide pyrophosphatase/phosphodiesterase 1 knockdown significantly increases intratumoral CD8+ T cell density, natural killer cell activation, and pro-inflammatory macrophage polarization while reducing metastasis [4]. Spatial transcriptomic analyses of human tumors confirm that ectonucleotide pyrophosphatase/phosphodiesterase 1-rich regions are devoid of cytotoxic lymphocytes and interferon-stimulated gene signatures, whereas ectonucleotide pyrophosphatase/phosphodiesterase 1-low regions exhibit features of immunologically "hot" microenvironments [8]. Importantly, artificial intelligence-driven multi-omics analyses identify ectonucleotide pyrophosphatase/phosphodiesterase 1 as a superior therapeutic target compared to direct STING agonists due to its ability to achieve localized STING activation without systemic inflammatory toxicity [8].

Table 2: Impact of ectonucleotide pyrophosphatase/phosphodiesterase 1 Inhibition on Tumor Immune Microenvironment Components

Immune Cell TypeEffect of ectonucleotide pyrophosphatase/phosphodiesterase 1 InhibitionMechanism
Dendritic CellsIncreased activation and maturationEnhanced cyclic guanosine monophosphate–adenosine monophosphate-STING signaling
CD8+ Cytotoxic T CellsEnhanced infiltration and effector functionReduced adenosine-mediated suppression; Improved antigen presentation
Natural Killer CellsIncreased cytotoxic activityRelief from adenosine-mediated inhibition
M1-like MacrophagesIncreased polarization and abundanceCyclic guanosine monophosphate–adenosine monophosphate-STING activation; Reduced arginase 1 expression
Regulatory T CellsReduced immunosuppressive capacityAttenuated adenosine signaling

Properties

Product Name

Enpp-1-IN-12

IUPAC Name

2-[(2-amino-7H-purin-6-yl)sulfanyl]-N-(4-hydroxy-3-methoxyphenyl)butanamide

Molecular Formula

C16H18N6O3S

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C16H18N6O3S/c1-3-11(14(24)20-8-4-5-9(23)10(6-8)25-2)26-15-12-13(19-7-18-12)21-16(17)22-15/h4-7,11,23H,3H2,1-2H3,(H,20,24)(H3,17,18,19,21,22)

InChI Key

ZDCMJGUVFRHQEH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)O)OC)SC2=NC(=NC3=C2NC=N3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.